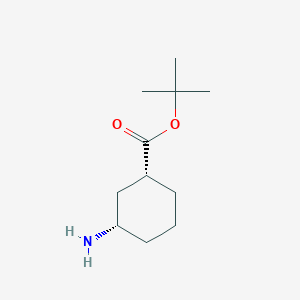![molecular formula C10H12N4 B12816735 2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with ethylidenehydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A structurally related compound with applications in pharmaceuticals and coordination chemistry.
Benzimidazole: Another related compound widely used in medicinal chemistry for its broad spectrum of biological activities.
2-(2-Pyridyl)benzimidazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
Uniqueness
2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole stands out due to its unique ethylidenehydrazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
N-[(E)-ethylideneamino]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-3-11-13-10-12-8-6-4-5-7-9(8)14(10)2/h3-7H,1-2H3,(H,12,13)/b11-3+ |
Clave InChI |
PTMIVFCREHGHFS-QDEBKDIKSA-N |
SMILES isomérico |
C/C=N/NC1=NC2=CC=CC=C2N1C |
SMILES canónico |
CC=NNC1=NC2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


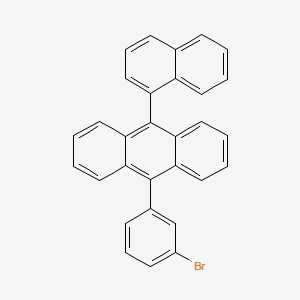
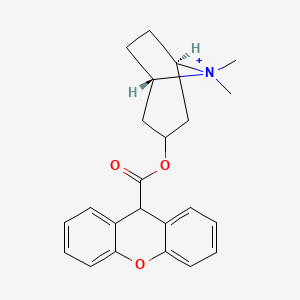
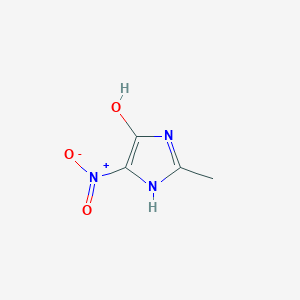
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
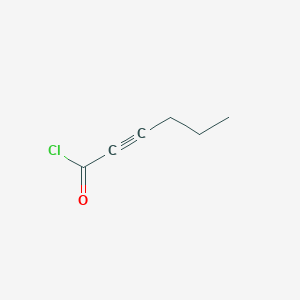

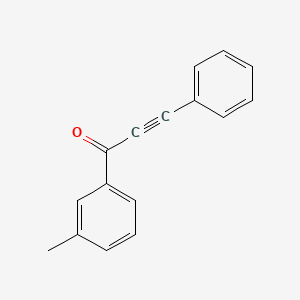
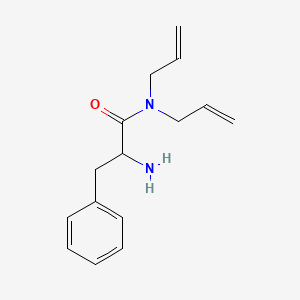

![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
